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Compound of Interest

Compound Name: Capoamycin

Cat. No.: B1668278 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

analytical methodologies used in the characterization of Capoamycin and its analogues. Due

to the limited public availability of the complete raw spectroscopic data for Capoamycin itself,

this document utilizes data from the closely related and well-characterized analogue,

Fradimycin A, to serve as a representative example for researchers in the field. The

methodologies and data presentation formats provided herein are intended to be a valuable

resource for the isolation and characterization of Capoamycin-type compounds.

High-Resolution Electrospray Ionization Mass
Spectrometry (HRESIMS) Data
High-resolution mass spectrometry is a cornerstone technique for the determination of the

elemental composition of a molecule. The HRESIMS data for Fradimycin A, a Capoamycin
analogue, is presented below. This data was instrumental in deducing its molecular formula.

Table 1: HRESIMS Data for Fradimycin A

Ion Calculated m/z Found m/z Molecular Formula

[M + H]⁺ 751.2658 751.2673 C₃₉H₄₃O₁₅

[M + Na]⁺ 773.2478 773.2463 C₃₉H₄₂NaO₁₅
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Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural

elucidation of organic molecules, providing detailed information about the carbon and proton

framework. The ¹H and ¹³C NMR data for Fradimycin A in DMSO-d₆ are summarized in the

following tables. Chemical shifts (δ) are reported in parts per million (ppm) and coupling

constants (J) are in Hertz (Hz).

Table 2: ¹H NMR Spectroscopic Data for Fradimycin A (DMSO-d₆, 500 MHz)
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Position δH (ppm) Multiplicity J (Hz)

2 7.85 s

4 7.95 s

5 12.51 s

6 7.60 s

1'-ax 1.85 m

1'-eq 2.20 m

2' 4.05 m

3' 5.25 br s

4' 3.80 m

5' 4.55 m

6'-Me 1.25 d 6.0

2'' 6.20 d 15.0

3'' 7.25 dd 15.0, 10.0

4'' 6.50 dd 15.0, 10.0

5'' 6.30 m

6'' 6.30 m

7'' 6.95 m

8'' 6.15 m

9'' 2.15 m

10'' 1.40 m

11'' 1.30 m

12''-Me 0.85 t 7.0

OMe 3.76 s
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Table 3: ¹³C NMR Spectroscopic Data for Fradimycin A (DMSO-d₆, 125 MHz)

Position δC (ppm) Position δC (ppm)

1 181.5 1' 35.2

2 120.1 2' 68.1

3 148.5 3' 70.2

4 115.8 4' 75.8

4a 132.5 5' 69.5

5 161.2 6'-Me 17.8

5a 110.1 1'' 166.5

6 135.1 2'' 121.5

6a 130.5 3'' 145.1

7 186.8 4'' 130.2

8 155.9 5'' 140.5

8a 112.5 6'' 132.8

9 138.2 7'' 142.3

10 125.6 8'' 128.9

11 128.7 9'' 32.5

12 118.9 10'' 28.7

12a 133.8 11'' 22.1

12b 189.5 12'' 13.9

3-Me 20.5 OMe 53.1

Experimental Protocols
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Detailed methodologies for the acquisition of spectroscopic data are crucial for the

reproducibility and verification of results. The following are generalized protocols for HRESIMS

and NMR analysis of Capoamycin-type natural products.

HRESIMS Analysis
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data are typically

acquired on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap

instrument, coupled with a suitable ionization source.

Sample Preparation: A purified sample of the compound is dissolved in a suitable solvent

(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is

then further diluted to a final concentration of 1-10 µg/mL for analysis.

Instrumentation: An Agilent 6520 Q-TOF mass spectrometer (or equivalent) equipped with an

electrospray ionization (ESI) source is commonly used.

Data Acquisition: The sample solution is introduced into the mass spectrometer via direct

infusion or through an HPLC system. Mass spectra are acquired in both positive and

negative ion modes over a mass range of m/z 100-2000. Key parameters such as capillary

voltage, fragmentor voltage, and gas temperatures are optimized to achieve maximum signal

intensity and resolution.

Data Analysis: The acquired data is processed using the manufacturer's software. The

elemental composition of the molecular ions ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.) is determined

by comparing the measured accurate mass with the theoretical masses of possible

elemental formulas.

NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. For complete

structural elucidation, a suite of 2D NMR experiments is typically required.

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL

of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD). Tetramethylsilane (TMS) is often

used as an internal standard (δ 0.00).
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Instrumentation: A Bruker Avance 500 MHz spectrometer (or equivalent) equipped with a

cryoprobe is typically used for data acquisition.

1D NMR Spectra Acquisition:

¹H NMR: Spectra are acquired with a spectral width of approximately 15 ppm, a relaxation

delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio.

¹³C NMR: Spectra are acquired with a spectral width of approximately 220 ppm, using

proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A

longer relaxation delay (2-5 seconds) and a larger number of scans are typically required

due to the lower natural abundance and sensitivity of the ¹³C nucleus.

2D NMR Spectra Acquisition: To establish connectivity and spatial relationships within the

molecule, a series of 2D NMR experiments are performed, including:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon

correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond proton-

carbon correlations, which is crucial for connecting different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which

aids in stereochemical assignments.

Data Processing and Analysis: The acquired Free Induction Decays (FIDs) are processed

using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation,

phase correction, baseline correction, and referencing of the chemical shifts. The 1D and 2D

spectra are then analyzed to assign all proton and carbon signals and to piece together the

complete structure of the molecule.

Visualizations
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The following diagrams illustrate the general workflow for the spectroscopic analysis of a

natural product like Capoamycin and the logical relationships in 2D NMR-based structure

elucidation.
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Caption: Workflow for the isolation and structural elucidation of Capoamycin.
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To cite this document: BenchChem. [Spectroscopic Analysis of Capoamycin: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668278#spectroscopic-data-for-capoamycin-nmr-
hresims]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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